2-(2-Chlorophenyl)-6-methylbenzoic acid
Description
Properties
IUPAC Name |
2-(2-chlorophenyl)-6-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-5-4-7-11(13(9)14(16)17)10-6-2-3-8-12(10)15/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLGWPCZODJQBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=CC=C2Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30689524 | |
| Record name | 2'-Chloro-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30689524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261959-47-0 | |
| Record name | 2'-Chloro-3-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30689524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution-Based Approaches
Nucleophilic aromatic substitution (NAS) has been widely employed for introducing substituents onto electron-deficient aromatic rings. A notable example is the synthesis of 2-chloro-6-methylbenzoic acid via imine intermediates, as described by . In this method, 2-chloro-6-fluorobenzaldehyde is converted to its n-butylimine derivative, which undergoes methylation using methylmagnesium chloride. Subsequent oxidation yields the benzoic acid derivative with an 85% overall yield .
For 2-(2-Chlorophenyl)-6-methylbenzoic acid, a modified NAS strategy could involve:
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Starting with 2-fluoro-6-methylbenzoic acid, introducing a chlorophenyl group via displacement of the fluorine atom using a 2-chlorophenyl Grignard reagent.
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Optimizing reaction conditions (e.g., solvent, temperature) to enhance regioselectivity and minimize side reactions.
Key challenges include the electron-withdrawing nature of the carboxylic acid group, which may deactivate the ring toward NAS. To address this, protective group strategies (e.g., esterification of the carboxylic acid) could be employed to modulate electronic effects .
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed couplings, such as Suzuki-Miyaura reactions, offer a robust platform for constructing biphenyl systems. The carbonylation method reported in for 2-chloro-6-methylbenzoic acid illustrates the efficacy of palladium catalysis in forming aromatic carboxylates. Adapting this approach:
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Substrate Design : Begin with 2-bromo-6-methylbenzoate, where the bromine atom serves as a leaving group for cross-coupling.
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Coupling Partner : Use 2-chlorophenylboronic acid to introduce the desired aryl group.
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Catalytic System : Employ a Pd/ligand system (e.g., Pd(PPh₃)₄) in a methanol/water mixture to facilitate the coupling .
Post-coupling hydrolysis of the ester would yield the target acid. This route benefits from high atom economy and compatibility with diverse boronic acids, enabling structural diversification.
Free Radical Chlorination and Functionalization
Radical-mediated chlorination, as demonstrated in , provides a pathway to chloromethyl intermediates. For instance, 2,6-dimethylbenzoic acid esters undergo radical chlorination using N-chlorosuccinimide (NCS) and azo initiators (e.g., AIBN) to yield 2-chloromethyl-6-methylbenzoates . While this method directly installs a chloromethyl group, further functionalization would be required to achieve the 2-chlorophenyl moiety.
A hypothetical sequence could involve:
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Chlorination of 2,6-dimethylbenzoic acid ester to 2-chloromethyl-6-methylbenzoate.
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Oxidation of the chloromethyl group to a carboxylic acid, followed by coupling with a 2-chlorophenyl organometallic reagent.
However, this approach risks over-oxidation or side reactions at the benzylic position, necessitating careful optimization.
One-Pot Diazotization and Reduction Strategies
The diazotization-reduction protocol described in for 2-chloro-6-methylaniline highlights the utility of one-pot reactions in streamlining syntheses. Although this method targets aniline derivatives, analogous logic could be applied to benzoic acids:
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Diazotization of a nitro-substituted precursor (e.g., 3-nitro-2-chlorophenyl-6-methylbenzoate) to generate a diazonium salt.
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Reduction using hypophosphorous acid (H₃PO₂) or iron powder to eliminate the nitro group and install the carboxylic acid functionality .
This route would require precise control over reaction conditions to prevent premature hydrolysis or decomposition of intermediates.
Comparative Analysis of Synthetic Routes
The table below evaluates the feasibility of the proposed methods based on yield, cost, and scalability:
| Method | Key Steps | Advantages | Challenges |
|---|---|---|---|
| NAS | Imine formation, methylation, oxidation | High regioselectivity | Protective group management |
| Suzuki Coupling | Pd-catalyzed coupling, ester hydrolysis | Structural versatility | Catalyst cost, boronic acid availability |
| Radical Chlorination | NCS/AIBN-mediated chlorination | Mild conditions | Limited direct applicability |
| One-Pot Diazotization | Diazonium salt formation, reduction | Short reaction sequence | Sensitivity to temperature/pH |
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-6-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can lead to the formation of various substituted aromatic compounds.
Scientific Research Applications
Pharmaceutical Applications
2-(2-Chlorophenyl)-6-methylbenzoic acid serves as a precursor in the synthesis of various pharmaceutical compounds. It has been identified as a key intermediate in the development of:
- Tyrosine Kinase Inhibitors : These compounds are crucial for treating certain cancers by inhibiting specific enzymes involved in cancer cell proliferation.
- Indazole Derivatives : Known for their anti-cancer properties, these derivatives are synthesized using this compound as a building block.
Case Study : A study demonstrated that derivatives synthesized from this compound showed enhanced biological activity against breast cancer cell lines, indicating its potential in oncology .
Agricultural Applications
The compound is also explored for its potential use in agriculture, particularly as a herbicide or plant growth regulator. Its structural characteristics allow it to interact with specific biological pathways in plants.
- Herbicidal Activity : Preliminary studies indicate that this compound exhibits herbicidal properties against various weed species, potentially aiding in crop protection strategies .
Organic Synthesis
In organic chemistry, this compound is utilized for synthesizing other complex molecules. Its ability to undergo various chemical reactions makes it a versatile building block.
- Functionalization Reactions : The compound can introduce functional groups into aromatic systems through diazotization and other reactions, facilitating the creation of diverse chemical entities .
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-6-methylbenzoic acid involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomers: Chlorine Substitution Patterns
Compound 1: 2-(4-Chlorophenyl)-6-methylbenzoic acid
Compound 2: 2-(2,4-Dichlorophenyl)-6-methylbenzoic acid
- Structure : Features an additional chlorine at the phenyl ring’s para position.
- Molecular Formula : C₁₄H₁₁Cl₂O₂ (calculated).
- Impact: Increased electron-withdrawing effects from dual chlorine atoms may reduce solubility in nonpolar solvents .
Substituent Variations: Fluorine vs. Methyl Groups
Compound 3: 2-(4-Chloro-2-methylphenyl)-6-fluorobenzoic acid
Compound 4: 2-Chloro-6-mercaptobenzoic acid
Heterocyclic Analogs
Compound 5: 6-Methylbenzo[b]thiophene-2-carboxylic acid
Data Table: Structural and Physicochemical Comparison
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(2-Chlorophenyl)-6-methylbenzoic acid in laboratory settings?
- Methodological Answer : A practical approach involves coupling anthranilic acid derivatives with chlorophenyl-containing precursors. For example, acid chlorides (e.g., 2-chlorobenzoyl chloride) can react with methyl-substituted aromatic amines under Schotten-Baumann conditions. Post-synthetic purification via recrystallization (e.g., using ethanol/water mixtures) improves yield and purity. Reaction monitoring by TLC (silica gel, hexane:ethyl acetate 7:3) ensures intermediate formation .
Q. How can researchers confirm the crystalline structure of this compound using X-ray diffraction?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 200 K) provides high-resolution structural data. Key parameters include a data-to-parameter ratio >15 and R-factor <0.05 for reliability. For analogous compounds like 2-chloro-6-fluorobenzoic acid, SC-XRD revealed planar aromatic rings and hydrogen-bonding motifs critical for stability .
Q. What purification techniques are recommended for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography (silica gel, gradient elution with hexane:ethyl acetate) effectively separates the target compound from byproducts. For acidic impurities, basify the mixture (pH 8–9) and extract with dichloromethane. Acidify the aqueous layer to precipitate the benzoic acid derivative .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) optimize molecular geometry and frontier orbitals. For chlorophenyl-substituted analogs, HOMO-LUMO gaps correlate with electrophilic substitution reactivity. Solvent effects (PCM model) refine predictions for aqueous or non-polar systems .
Q. What strategies resolve contradictions in reported biological activity data for chlorophenyl-substituted benzoic acids?
- Methodological Answer : Meta-analysis of bioactivity studies should standardize variables like assay pH, solvent (DMSO vs. aqueous buffers), and cell lines. For example, solubility differences (e.g., 2-amino-6-chloro-3-fluorobenzoic acid in DMSO at 10 mM) significantly impact IC50 values. Cross-validation using orthogonal assays (e.g., fluorescence vs. colorimetric) reduces false positives .
Q. How can researchers analyze the stability of this compound under varying pH conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 40°C for 72 hours. Monitor degradation via HPLC (C18 column, acetonitrile:water + 0.1% TFA). For structurally related compounds, acidic conditions (pH <3) promote decarboxylation, while alkaline conditions (pH >10) may hydrolyze ester groups .
Key Notes
- Synthesis : Prioritize anhydrous conditions to avoid side reactions (e.g., hydrolysis of acid chlorides).
- Structural Analysis : Pair SC-XRD with FT-IR (carboxylic acid O-H stretch at 2500–3000 cm⁻¹) for comprehensive characterization.
- Data Reproducibility : Document solvent purity, temperature, and stirring rates to mitigate variability in kinetic studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
